![molecular formula C26H21N3O3 B2565835 3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline CAS No. 866344-60-7](/img/structure/B2565835.png)
3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, a benzyl group, and a pyrazoloquinoline group . These groups are common in many pharmaceuticals and bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups . The benzodioxol group consists of a benzene ring fused to a 1,3-dioxolane ring. The pyrazoloquinoline group is a bicyclic compound consisting of a pyrazole ring fused to a quinoline ring.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as condensation, hydrolysis, and substitution .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
- Synthesis of Pyrazoloquinolines: Research by Pawlas et al. (2000) focused on synthesizing 1-hydroxypyrazoloquinolines, including compounds structurally related to 3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline. This study established the pyridine B-ring in the terminal step, demonstrating advanced synthetic routes for pyrazoloquinoline derivatives, critical for developing new chemical entities with potential applications in medicinal chemistry and material science (Pawlas et al., 2000).
Anticonvulsant and Antimicrobial Activities
Anticonvulsant Activity
Guo et al. (2009) synthesized 5-alkoxy-[1,2,4]triazolo[4,3-a]quinoline derivatives to evaluate their anticonvulsant activities. The study found that some derivatives demonstrated significant anticonvulsant potential, indicating the utility of these compounds in developing new therapeutic agents for epilepsy (Guo et al., 2009).
Antimicrobial Testing
El‐Hawash et al. (1999) explored quinoxaline derivatives, including 1,2,4-triazolo[4,3-a]quinoxalines, for their antimicrobial activity. This research highlights the potential of quinoxaline derivatives in combating infectious diseases, providing a foundation for further exploration in antibiotic drug discovery (El‐Hawash et al., 1999).
Material Science Applications
- Rhodium-Catalyzed Oxidative Coupling: Umeda et al. (2011) conducted studies on the direct oxidative coupling of phenylazoles with internal alkynes, facilitated by a rhodium catalyst. This research demonstrates the compound's utility in synthesizing condensed aromatic products with intense fluorescence properties, suggesting applications in material science, specifically in the development of new fluorescent materials (Umeda et al., 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s suggested that similar compounds may cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
Similar compounds have been reported to exhibit good selectivity between cancer cells and normal cells .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
Similar compounds have been reported to exhibit robust interactions with target proteins .
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c1-2-30-19-9-10-22-20(13-19)26-21(15-29(22)14-17-6-4-3-5-7-17)25(27-28-26)18-8-11-23-24(12-18)32-16-31-23/h3-13,15H,2,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTSYJCEVIOOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.